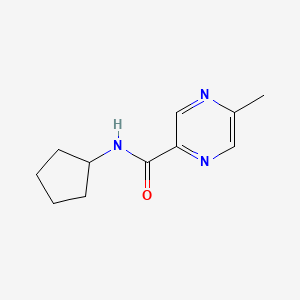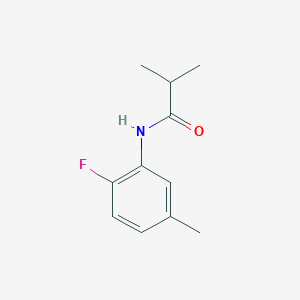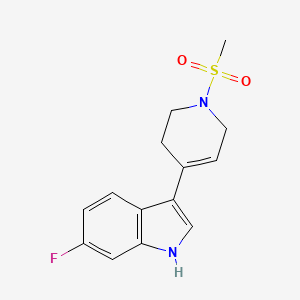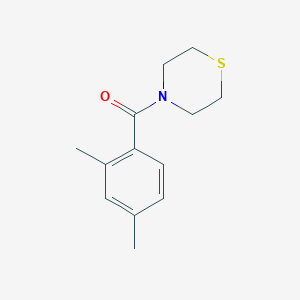
(3,5-Difluorophenyl)(thiomorpholino)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3,5-Difluorophenyl)(thiomorpholino)methanone, also known as DFTP, is a chemical compound that has been widely used in scientific research. This compound has gained attention due to its unique properties and potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.
Mechanism of Action
The mechanism of action of (3,5-Difluorophenyl)(thiomorpholino)methanone is not fully understood, but it is believed to involve the inhibition of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of prostaglandins, which are involved in inflammation and pain. (3,5-Difluorophenyl)(thiomorpholino)methanone may also act as an antioxidant, protecting cells from oxidative damage.
Biochemical and Physiological Effects:
(3,5-Difluorophenyl)(thiomorpholino)methanone has been shown to have anti-inflammatory and analgesic effects in animal models. It has also been shown to inhibit the growth of cancer cells in vitro. However, further studies are needed to determine the exact biochemical and physiological effects of (3,5-Difluorophenyl)(thiomorpholino)methanone.
Advantages and Limitations for Lab Experiments
One advantage of using (3,5-Difluorophenyl)(thiomorpholino)methanone in lab experiments is its high potency, which allows for smaller doses to be used. However, one limitation is its low solubility in water, which may make it difficult to use in certain experiments.
Future Directions
There are several potential future directions for research on (3,5-Difluorophenyl)(thiomorpholino)methanone. One area of interest is the development of new drugs based on the structure of (3,5-Difluorophenyl)(thiomorpholino)methanone for the treatment of pain, inflammation, and cancer. Another area of interest is the investigation of the mechanism of action of (3,5-Difluorophenyl)(thiomorpholino)methanone, which could lead to a better understanding of its potential therapeutic uses. Additionally, further studies are needed to determine the safety and toxicity of (3,5-Difluorophenyl)(thiomorpholino)methanone.
Synthesis Methods
The synthesis of (3,5-Difluorophenyl)(thiomorpholino)methanone involves several steps. The first step is the preparation of (3,5-difluorophenyl) methanone, which is achieved by the reaction of 3,5-difluoroacetophenone with acetic anhydride and hydrochloric acid. The second step involves the reaction of (3,5-difluorophenyl) methanone with thiomorpholine in the presence of a base, such as potassium carbonate, to produce (3,5-difluorophenyl)(thiomorpholino)methanone. The overall yield of this synthesis method is approximately 50%.
Scientific Research Applications
(3,5-Difluorophenyl)(thiomorpholino)methanone has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to have anti-inflammatory and analgesic properties, making it a promising candidate for the development of new drugs for the treatment of pain and inflammation. (3,5-Difluorophenyl)(thiomorpholino)methanone has also been investigated for its potential as a cancer drug, as it has been shown to inhibit the growth of cancer cells in vitro.
properties
IUPAC Name |
(3,5-difluorophenyl)-thiomorpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F2NOS/c12-9-5-8(6-10(13)7-9)11(15)14-1-3-16-4-2-14/h5-7H,1-4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCAPQEWVAFAUOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1C(=O)C2=CC(=CC(=C2)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F2NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3,5-Difluorophenyl)(thiomorpholino)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[4-[(3,5-Dimethyl-1,2-oxazol-4-yl)methoxy]phenyl]-(4-methyl-1,4-diazepan-1-yl)methanone](/img/structure/B7513005.png)


![3-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[(6-imidazol-1-ylpyridin-3-yl)methyl]propanamide](/img/structure/B7513039.png)

![3-Methyl-5-[1-(quinolin-8-ylmethyl)pyrrolidin-2-yl]-1,2-oxazole](/img/structure/B7513050.png)
![2-[2-[4-(2-Fluorophenyl)piperazin-1-yl]benzimidazol-1-yl]-1-phenylethanone](/img/structure/B7513056.png)
![N-[(6-imidazol-1-ylpyridin-3-yl)methyl]-3-methylfuran-2-carboxamide](/img/structure/B7513063.png)



